Sabcomeline - 159912-53-5

Sabcomeline

Catalog Number: EVT-1183382
CAS Number: 159912-53-5
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sabcomeline, also known as SB-202026, is a selective muscarinic receptor agonist with a functional preference for the M1 subtype. [, , , ] This compound is classified as a cholinergic agent and is a valuable tool in scientific research for investigating the roles of muscarinic receptors, particularly the M1 subtype, in various physiological and pathological processes. [, , , , , , ]

Carbamylcholine

  • Relevance: Carbamylcholine's effect on mouse atrial bradycardia was compared to that of sabcomeline. Research showed that both agonists produce bradycardia, with sabcomeline demonstrating greater potency. [] This suggests that while both compounds activate muscarinic receptors, their pharmacological profiles differ, likely due to variations in receptor subtype selectivity and/or intrinsic activity. Interestingly, sabcomeline acted as a partial agonist and antagonized carbamylcholine-induced bradycardia, indicating differing affinities for the M2 receptor. []

Xanomeline

    Atropine

    • Relevance: Atropine served as a pharmacological tool to investigate the mechanism of action of sabcomeline and other muscarinic agonists in inducing bradycardia. [] The fact that atropine effectively antagonized both carbamylcholine- and sabcomeline-induced bradycardia confirmed the involvement of muscarinic receptors in this physiological response. []

    Haloperidol

    • Relevance: Haloperidol was used in prepulse inhibition (PPI) studies to understand the interaction between the dopaminergic and muscarinic cholinergic systems. [] Both haloperidol and sabcomeline were able to reverse the apomorphine-induced disruption of PPI, suggesting a possible common pathway or interaction point in modulating PPI. []
    • Relevance: Similar to haloperidol, olanzapine also effectively reversed apomorphine-induced PPI disruption in rats. [] This observation, alongside sabcomeline's similar effect, further strengthens the hypothesis of a complex interplay between the dopaminergic and muscarinic cholinergic systems in regulating PPI. []

    Scopolamine

    • Relevance: Scopolamine was used to further investigate the interaction between the muscarinic and dopaminergic systems in modulating PPI. [] It was found that scopolamine disrupted PPI, and this disruption was reversible by the D2 receptor antagonist haloperidol but not by the D1 receptor antagonist SCH23390. [] Interestingly, xanomeline, but not sabcomeline, was shown to reverse the scopolamine-induced disruption of PPI, suggesting different mechanisms of action and potential for treating cognitive deficits. []

    BuTAC ([([5R-[exo]-6-[butylthio]-1,2,5-thiadiazol-3-yl-]-1-azabyciclo-[3.2.1])octane oxalate])

    • Relevance: Similar to sabcomeline, BuTAC demonstrated efficacy in reversing the apomorphine-induced disruption of PPI in rats. [] This finding further supports the potential therapeutic benefit of targeting M2/M4 muscarinic receptors for cognitive enhancement and supports the understanding of sabcomeline's potential mechanism in addressing cognitive deficits. []

    RS86 ([2-ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione] hydrochloride])

    • Relevance: RS86, alongside other muscarinic agonists like sabcomeline, successfully reversed the apomorphine-induced disruption of PPI in rats. [] This further supports the notion that enhancing muscarinic cholinergic neurotransmission could be a viable strategy for managing cognitive deficits associated with conditions like schizophrenia. [] This reinforces the understanding of the complex interplay between the dopaminergic and cholinergic systems in modulating sensorimotor gating.
    Source and Classification

    Sabcomeline is derived from the class of compounds known as N-substituted oxindoles. These compounds have been studied for their ability to selectively modulate muscarinic receptors, which play a crucial role in neurotransmission and cognitive processes. The specific structural features of sabcomeline contribute to its selectivity and efficacy as a partial agonist at the M1 and M4 receptors, distinguishing it from other muscarinic agents that may exhibit broader activity across multiple receptor subtypes .

    Synthesis Analysis

    The synthesis of sabcomeline involves several key steps that highlight its complex chemical structure. The process typically begins with the preparation of an N-pyrrolidinyl oxindole through amide formation, followed by palladium-catalyzed coupling reactions.

    Key Steps in Synthesis:

    1. Amide Formation: This step involves reacting 2-bromophenylacetic acid with a protected amine (such as Boc-3-aminopyrrolidine) to form an intermediate.
    2. Palladium Coupling: The intermediate undergoes coupling reactions facilitated by palladium catalysts to form the core structure of sabcomeline.
    3. Deprotection: The Boc protecting group is removed to yield the free amine.
    4. Reductive Amination: This final step typically involves reacting the free amine with an aldehyde to form sabcomeline.

    This synthetic pathway ensures that the final product possesses the desired pharmacological properties while maintaining structural integrity .

    Molecular Structure Analysis

    Sabcomeline's molecular structure is characterized by its unique arrangement of atoms, which includes a piperidine ring and an oxindole moiety. The compound's chemical formula is C₁₈H₂₃N₃O₂, and its molecular weight is approximately 313.39 g/mol.

    Structural Features:

    • Piperidine Ring: This six-membered ring containing nitrogen contributes to the compound's ability to interact with muscarinic receptors.
    • Oxindole Moiety: This component enhances the selectivity for M1 and M4 receptor subtypes.
    • Substituents: Various substituents on the piperidine ring modulate the compound's activity and selectivity.

    The spatial configuration and electronic characteristics of these structural components are critical for sabcomeline's pharmacological activity .

    Chemical Reactions Analysis

    Sabcomeline participates in several chemical reactions that are relevant to its pharmacological profile. Notably, it acts as a partial agonist at muscarinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.

    Key Reactions:

    • Binding Affinity: Sabcomeline exhibits high binding affinity for M1 (EC₅₀ ~ 5.7 nM) and M4 receptors while showing minimal activity at M2 and M3 receptors.
    • Functional Activity: In vivo studies demonstrate that sabcomeline can reverse cognitive deficits induced by scopolamine in rodent models, indicating its functional significance in modulating cholinergic signaling .
    Mechanism of Action

    The mechanism of action of sabcomeline involves its interaction with muscarinic acetylcholine receptors, particularly M1 and M4 subtypes. As a partial agonist, sabcomeline activates these receptors but does not elicit a full response compared to full agonists.

    Mechanistic Insights:

    • Receptor Activation: Upon binding to M1 and M4 receptors, sabcomeline induces conformational changes that facilitate downstream signaling pathways associated with cognition and neuroprotection.
    • Neurogenic Effects: Research indicates that sabcomeline may promote neurogenesis through modulation of muscarinic signaling pathways, potentially offering therapeutic benefits in neurodegenerative conditions .
    Physical and Chemical Properties Analysis

    Sabcomeline exhibits distinct physical and chemical properties that influence its behavior in biological systems:

    Properties:

    • Solubility: Sabcomeline is soluble in organic solvents but may have limited solubility in water.
    • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic applications.
    • Log P Value: The lipophilicity (Log P) value indicates its ability to cross biological membranes, which is crucial for central nervous system activity.

    These properties are essential for determining dosage forms and routes of administration in clinical settings .

    Applications

    Sabcomeline has garnered interest for its potential applications in treating cognitive impairments associated with various neurological disorders:

    Therapeutic Applications:

    • Alzheimer's Disease: Due to its selective action on muscarinic receptors, sabcomeline is being explored as a treatment option for Alzheimer's disease, aiming to enhance cognitive function without significant cholinergic side effects.
    • Schizophrenia: The compound's ability to modulate neurotransmitter systems positions it as a candidate for addressing cognitive deficits in schizophrenia.
    • Neurogenesis Research: Studies suggest that sabcomeline may facilitate neurogenesis, opening avenues for research into regenerative medicine and brain repair strategies .

    Properties

    CAS Number

    159912-53-5

    Product Name

    Sabcomeline

    IUPAC Name

    (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

    Molecular Formula

    C10H15N3O

    Molecular Weight

    193.25 g/mol

    InChI

    InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1

    InChI Key

    IQWCBYSUUOFOMF-QTLFRQQHSA-N

    SMILES

    CON=C(C#N)C1CN2CCC1CC2

    Synonyms

    (R)-3-quinuclidineglyoxylonitrile-(Z)-(O)-methyloxime
    alpha-(methylimino)-1-azabicyclo(2.2.2)octane-3-acetonitrile
    sabcomeline
    SB 202026
    SB-202026

    Canonical SMILES

    CON=C(C#N)C1CN2CCC1CC2

    Isomeric SMILES

    CO/N=C(\C#N)/[C@H]1CN2CCC1CC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.